molecular formula C20H19NO3S2 B12157806 (5Z)-5-(4-ethoxy-3-methoxybenzylidene)-3-(3-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-3-(3-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12157806
M. Wt: 385.5 g/mol
InChI Key: WHDNZOPWXGZJFL-PDGQHHTCSA-N
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Description

(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-3-(3-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one is a useful research compound. Its molecular formula is C20H19NO3S2 and its molecular weight is 385.5 g/mol. The purity is usually 95%.
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Biological Activity

(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-3-(3-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one is a thiazolidinone derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This compound exhibits a complex molecular structure characterized by a thiazolidine core and various substituents that contribute to its pharmacological properties.

  • Molecular Formula : C20H19NO3S2
  • Molecular Weight : 385.5 g/mol
  • IUPAC Name : (5Z)-5-[(4-ethoxy-3-methoxyphenyl)methylidene]-3-(3-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazolidinone derivatives, including this compound. A notable investigation focused on its effect against various cancer cell lines, including breast cancer (MCF7) and colon cancer (HCT116).

  • Mechanism of Action :
    • The compound has been shown to induce apoptosis in cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins, which are critical in regulating apoptosis.
    • It also exhibits anti-proliferative effects by interrupting the cell cycle at the G2/M phase, leading to reduced cell viability.
  • Case Study :
    • In a study conducted by researchers at [source], this compound demonstrated a significant reduction in cell proliferation in MCF7 cells with an IC50 value of approximately 15 µM.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity against various pathogens.

  • Antibacterial and Antifungal Effects :
    • Studies indicate that it possesses significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
    • The compound also exhibits antifungal properties against Candida species.
  • Research Findings :
    • A comparative study demonstrated that this compound had a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating its potential as an antibacterial agent.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components:

Structural FeatureInfluence on Activity
Ethoxy and Methoxy GroupsEnhance lipophilicity and cellular uptake
Thiazolidine RingCritical for biological activity; influences binding affinity
Benzylidene MoietyEssential for interaction with biological targets

Properties

Molecular Formula

C20H19NO3S2

Molecular Weight

385.5 g/mol

IUPAC Name

(5Z)-5-[(4-ethoxy-3-methoxyphenyl)methylidene]-3-(3-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C20H19NO3S2/c1-4-24-16-9-8-14(11-17(16)23-3)12-18-19(22)21(20(25)26-18)15-7-5-6-13(2)10-15/h5-12H,4H2,1-3H3/b18-12-

InChI Key

WHDNZOPWXGZJFL-PDGQHHTCSA-N

Isomeric SMILES

CCOC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC=CC(=C3)C)OC

Canonical SMILES

CCOC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)S2)C3=CC=CC(=C3)C)OC

Origin of Product

United States

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